molecular formula C62H98O8 B1149695 Ergosterol peroxide glucoside CAS No. 140447-22-9

Ergosterol peroxide glucoside

Cat. No. B1149695
CAS RN: 140447-22-9
M. Wt: 971.43672
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosterol peroxide glucoside is a natural steroid found in the mushroom of Lactarius volemus . It exhibits anti-inflammatory activity . It has been isolated from a variety of fungi, yeast, lichens, and sponges, and has been reported to exhibit immunosuppressive, anti-inflammatory, antiviral, trypanocidal, and antitumor activities in vitro .


Synthesis Analysis

The production of ergosterol peroxide (EP) by Paecilomyces cicadae was optimized based on a mono-factor experiment, a uniform design, and a non-linear regression analysis . The maximum EP yield achieved was 256 μg/L, which was increased by 5 folds compared with that before the optimization .


Molecular Structure Analysis

The molecular structure of Ergosterol peroxide glucoside can be found in various scientific databases .


Chemical Reactions Analysis

The production of ergosterol peroxide (EP) by Paecilomyces cicadae is influenced by the effects of viscosity inhibition, substrate, and production on biomass growth . The addition of water and glycerol could decrease the viscosity inhibition and glycerol inhibition, and further increase the EP yield .


Physical And Chemical Properties Analysis

The molecular formula of Ergosterol peroxide glucoside is C34H54O8 . Its molecular weight is 590.8 g/mol .

Scientific Research Applications

Nutritional Value

Ergosterol is an important sterol commonly found in edible mushrooms, and it has important nutritional value . It is a provitamin, meaning it can be converted into an active vitamin. Edible mushrooms are an excellent food source of vitamin D2 because ergosterol is a precursor that is converted to vitamin D2 under ultraviolet radiation .

Antimicrobial Activity

The pharmacological effects of ergosterol include antimicrobial activity . This makes it potentially useful in the treatment of various infections.

Antioxidant Activity

Ergosterol has been reported to have antioxidant activity . This means it can help protect cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.

Anticancer Activity

Ergosterol has been found to have anticancer properties . This suggests that it could potentially be used in the treatment of cancer.

Antidiabetic Activity

Ergosterol has also been reported to have antidiabetic activity . This means it could potentially be used in the management of diabetes.

Anti-neurodegenerative Activity

Ergosterol-enriched sub-fractions of certain fungi have been found to exert neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Anti-inflammatory Activity

Ergosterol and ergosterol peroxide have been found to inhibit inflammation . This suggests potential applications in the treatment of inflammatory conditions.

Cellular Imaging

Ergosterol peroxide glucoside has been used successfully for cellular imaging . Bright blue fluorescence was captured in HepG2 cells, demonstrating both satisfactory permeability into the cell membrane and high cellular uptake .

Mechanism of Action

Ergosterol peroxide glucoside fights renal cell carcinoma (RCC) cells in vitro through multiple mechanisms, including suppressing cell growth, colonization, migration, and invasion, arresting the cell cycle, attenuating β-catenin pathways, and triggering apoptosis .

Safety and Hazards

It is recommended to wash thoroughly after handling Ergosterol peroxide glucoside. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJZKFPVVUQBMB-AGBBTXFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosterol peroxide glucoside

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